2-BUTYRYLPYRIDINE

Antimalarial Thiosemicarbazone In Vivo Efficacy

2-Butyrylpyridine (IUPAC: 1-(pyridin-2-yl)butan-1-one; CAS 22971-32-0) is a 2-acylpyridine derivative with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It is a liquid at ambient temperature with a reported boiling point of 230.4 °C at 760 mmHg and a density of 1.013 g/cm³.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 22971-32-0
Cat. No. B1268310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-BUTYRYLPYRIDINE
CAS22971-32-0
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC=CC=N1
InChIInChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h3-4,6-7H,2,5H2,1H3
InChIKeyIWVHZRXWFIWOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butyrylpyridine (CAS 22971-32-0): Technical Baseline and Procurement-Relevant Physicochemical Profile


2-Butyrylpyridine (IUPAC: 1-(pyridin-2-yl)butan-1-one; CAS 22971-32-0) is a 2-acylpyridine derivative with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. It is a liquid at ambient temperature with a reported boiling point of 230.4 °C at 760 mmHg and a density of 1.013 g/cm³ . The compound features a butyryl (butanoyl) side chain at the pyridine 2-position, distinguishing it from shorter-chain analogs such as 2-acetylpyridine (C7H7NO, 2-carbon acyl chain) and 2-propionylpyridine (C8H9NO, 3-carbon acyl chain). It serves as a versatile small-molecule scaffold and a building block for the synthesis of thiosemicarbazone derivatives and coordination complexes .

Why 2-Butyrylpyridine (CAS 22971-32-0) Cannot Be Substituted by 2-Acetylpyridine or 2-Propionylpyridine in Research and Development


Within the 2-acylpyridine series, acyl chain length directly modulates three critical performance attributes: (1) relative ligand reactivity in coordination chemistry, where the reactivity order follows 2-acetylpyridine > 2-propionylpyridine > 2-butyrylpyridine, thereby altering complexation equilibria and speciation [1]; (2) the biological activity of thiosemicarbazone derivatives, where the butyryl-derived analogs exhibit a qualitatively distinct toxicity profile compared to their acetyl counterparts [2]; and (3) physicochemical properties including boiling point, lipophilicity (LogP), and rotatable bond count, which affect purification, formulation, and downstream reaction conditions. Generic substitution with a shorter-chain analog without systematic re-optimization of reaction or assay parameters risks irreproducible outcomes in coordination chemistry, altered pharmacokinetic behavior in medicinal chemistry campaigns, and inconsistent synthetic intermediate performance.

Quantitative Differentiation of 2-Butyrylpyridine (CAS 22971-32-0) from 2-Acetylpyridine and 2-Propionylpyridine: Head-to-Head Evidence for Scientific Selection


Antimalarial Thiosemicarbazone Derivative from 2-Butyrylpyridine Achieves 80% Cure Rate at 160 mg/kg in P. berghei Mouse Model

The N4,N4-disubstituted thiosemicarbazone derivative synthesized from 2-butyrylpyridine, specifically 3-azabicyclo[3.2.2]nonane-3-thiocarboxylic acid 2-[1-(2-pyridinyl)butylidene]hydrazide (compound 4), cured 4 out of 5 mice (80% cure rate) at a dose of 160 mg/kg when evaluated against Plasmodium berghei malaria infection in mice [1]. This efficacy data is directly comparable to derivatives prepared from 2-propionylpyridine and 2-(2-methylpropionyl)pyridine within the same study; among the three acyl chain variants, the 2-butyrylpyridine-derived compound (4) exhibited the greatest potency [1].

Antimalarial Thiosemicarbazone In Vivo Efficacy

2-Butyrylpyridine-Derived Thiosemicarbazones Demonstrate Virtually No Toxic Effects in Contrast to 2-Acetylpyridine-Derived Counterparts

In the same antimalarial study evaluating thiosemicarbazones derived from 2-butyrylpyridine, 2-propionylpyridine, and 2-(2-methylpropionyl)pyridine, the authors explicitly stated: 'In contrast to the related thiosemicarbazones derived from 2-acetylpyridine, virtually no toxic effects were observed in the series described here' [1]. This observation establishes a qualitative and functionally significant toxicity differential between the 2-butyrylpyridine-derived series and the 2-acetylpyridine-derived series, despite both classes maintaining antimalarial activity.

Toxicology Thiosemicarbazone Safety Profile

Relative Ligand Reactivity Ranking: 2-Butyrylpyridine Exhibits Lower Reactivity than 2-Acetylpyridine and 2-Propionylpyridine in Peroxovanadium(V) Complexation

A combined NMR and DFT study investigated the coordination interaction between a series of 2-acylpyridine derivatives and peroxovanadium(V) complex [OV(O2)2(D2O)]⁻/[OV(O2)2(HOD)]⁻ in 0.15 M NaCl ionic medium mimicking physiological conditions. The relative reactivity among the 2-acylpyridine derivative ligands was quantitatively established as: 2-acetylpyridine (1) > 2-propionylpyridine (2) > 2-butyrylpyridine (4) > 2-isobutyrylpyridine (3) [1]. The competitive coordination results in the formation of new seven-coordinate peroxovanadium species [OV(O2)2L]⁻, with solvation effects providing a mechanistic basis for the observed reactivity order [1].

Coordination Chemistry Peroxovanadium Complexes Ligand Reactivity

Antileukemic Thiosemicarbazones: Both 2-Butyrylpyridine and 2-Acetylpyridine Scaffolds Yield Derivatives with Significant Antitumor Activity (T/C >125%)

N4-Monosubstituted and N4,N4-disubstituted thiosemicarbazones derived from 2-acetylpyridine, 2-acetyl-6-methylpyridine, and 2-butyrylpyridine were evaluated against leukemia P388 in mice. Significant antitumor activity, defined as T/C (treated/control survival ratio) greater than 125%, was observed for members of each class [1]. Enhancement of antitumor activity was found to result from increasing the size of the N4-substituent of the thiosemicarbazone moiety, rather than from acyl chain length variation alone [1].

Antileukemic Thiosemicarbazone P388 Leukemia

2-Butyrylpyridine Exhibits Higher Boiling Point (230.4 °C) and LogP (2.06) Relative to 2-Acetylpyridine (188–189 °C; LogP ~0.4), Enabling Different Purification and Formulation Strategies

2-Butyrylpyridine (CAS 22971-32-0) has a reported boiling point of 230.4 °C at 760 mmHg and a calculated LogP of 2.06440 . In comparison, the shorter-chain analog 2-acetylpyridine (CAS 1122-62-9) has a boiling point of 188–189 °C at 760 mmHg and an experimental LogP of approximately 0.43 . The ~42 °C boiling point elevation and ~1.6 LogP unit increase reflect the extended butyryl chain, directly impacting distillation fractionation windows and partition behavior in biphasic systems.

Physicochemical Properties Purification Formulation

2-Butyrylpyridine and Its Analogs Elicit Marked Ecdysis-Inhibiting Effects in Oncopeltus fasciatus, Whereas Formyl and Benzoyl Derivatives Are Inactive

A structure-activity relationship study evaluating substituted thiosemicarbazones of 2-acylpyridine derivatives against the milkweed bug Oncopeltus fasciatus found that marked ecdysis-inhibiting effects were elicited by thiosemicarbazones derived from 2-acetylpyridine, 2-propionylpyridine, and 2-butyrylpyridine. In contrast, derivatives prepared from 2-formylpyridine, 2-phenylacetylpyridine, and 2-benzoylpyridine were inactive [1]. This finding establishes a functional SAR boundary: intermediate acyl chain lengths (C2–C4) retain activity, whereas shorter (formyl, C1) or aromatic-extended chains (phenylacetyl, benzoyl) abolish activity.

Insect Growth Regulation Ecdysis Inhibition Structure-Activity Relationship

Procurement-Driven Application Scenarios for 2-Butyrylpyridine (CAS 22971-32-0) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Antimalarial Thiosemicarbazone Lead Optimization Requiring High In Vivo Efficacy with Reduced Toxicity

2-Butyrylpyridine is the preferred ketone precursor for synthesizing N4,N4-disubstituted thiosemicarbazones when the research objective is to maximize antimalarial efficacy while minimizing toxicity. Direct evidence from head-to-head comparison with 2-propionylpyridine and 2-(2-methylpropionyl)pyridine analogs demonstrates that the butyryl-derived 3-azabicyclo[3.2.2]nonane thiosemicarbazone achieves an 80% cure rate at 160 mg/kg in the P. berghei mouse model—the highest potency among the three acyl variants tested [1]. Critically, the butyryl-derived series (along with propionyl and methylpropionyl) exhibited virtually no toxic effects, in stark contrast to the acetyl-derived thiosemicarbazones that displayed observable toxicity [1]. For medicinal chemistry teams advancing antimalarial candidates, procuring 2-butyrylpyridine rather than 2-acetylpyridine provides a structurally rational path to derivatives with a substantially improved therapeutic index. [1]

Coordination Chemistry: Peroxovanadium and Metal Complex Synthesis Requiring Controlled Ligand Reactivity

In coordination chemistry applications involving peroxovanadium(V) complexes or related transition metal systems, 2-butyrylpyridine offers a defined intermediate reactivity profile within the 2-acylpyridine ligand series. NMR and DFT studies have quantified the relative reactivity order as 2-acetylpyridine > 2-propionylpyridine > 2-butyrylpyridine > 2-isobutyrylpyridine under physiologically relevant ionic conditions (0.15 M NaCl) [2]. This reactivity ranking enables researchers to select 2-butyrylpyridine when they require a ligand that is less reactive than acetyl or propionyl analogs—for example, to attenuate complexation kinetics, favor specific seven-coordinate peroxovanadium species [OV(O2)2L]⁻ formation, or avoid side reactions associated with more reactive ligands. Procuring 2-butyrylpyridine for coordination studies eliminates the need for empirical screening across multiple 2-acylpyridine variants to achieve the desired reactivity window. [2]

Synthetic Intermediate Procurement: Large-Scale Preparation Requiring Distillation-Based Purification

For process chemistry and kilo-lab applications where purification relies on fractional distillation, the 230.4 °C boiling point of 2-butyrylpyridine (at 760 mmHg) necessitates distinct operational parameters compared to the commonly available 2-acetylpyridine (BP 188–189 °C) . The ~42 °C elevation in boiling point expands the distillation fractionation window and may require higher-temperature heating systems or reduced-pressure operation to prevent thermal degradation. Additionally, the higher LogP (2.06 vs. 0.43) affects work-up and extraction protocols involving aqueous-organic partitioning. Procurement specifications should explicitly account for these physicochemical differences; substituting 2-acetylpyridine into a process optimized for 2-butyrylpyridine (or vice versa) will result in purification failure or altered product recovery.

Agrochemical Discovery: Insect Growth Regulator Screening Libraries Based on 2-Acylpyridine Thiosemicarbazone Scaffolds

For agrochemical discovery programs targeting insect ecdysis inhibition, 2-butyrylpyridine resides within the active structural window for generating bioactive thiosemicarbazone derivatives. Structure-activity relationship studies in Oncopeltus fasciatus have established that thiosemicarbazones derived from 2-acetylpyridine, 2-propionylpyridine, and 2-butyrylpyridine all elicit marked ecdysis-inhibiting effects, whereas derivatives from 2-formylpyridine, 2-phenylacetylpyridine, and 2-benzoylpyridine are completely inactive [3]. This SAR boundary means that 2-butyrylpyridine represents the upper end of the active chain-length range before activity is lost. Procurement of 2-butyrylpyridine for insecticidal thiosemicarbazone library synthesis ensures that the scaffold retains ecdysis-inhibiting potential, whereas alternative longer-chain or aromatic acylpyridines would yield inactive derivatives. [3]

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